

Cinnamyl Methacrylate: A Comprehensive Technical Guide for Advanced Applications

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Compound of Interest

Compound Name: CINNAMYL METHACRYLATE

CAS No.: 31736-34-2

Cat. No.: B1616336

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This guide provides an in-depth exploration of **cinnamyl methacrylate**, a versatile monomer with significant potential in polymer chemistry, materials science, and drug delivery systems. We will delve into its core chemical properties, molecular structure, synthesis, and polymerization behavior, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Unveiling the Molecular Architecture and Physicochemical Properties

Cinnamyl methacrylate (CMA) is an ester of methacrylic acid and cinnamyl alcohol. Its structure is characterized by the presence of a methacrylate group, which is highly susceptible to free-radical polymerization, and a cinnamyl group, which imparts unique properties such as photoreactivity and aromaticity.[1]

Chemical Identity

Identifier	Value
IUPAC Name	3-phenylprop-2-enyl 2-methylprop-2-enoate[2]
Synonyms	CINNAMYL METHACRYLATE, Nsc20976
CAS Number	31736-34-2[2]
Molecular Formula	C ₁₃ H ₁₄ O ₂ [2]
Molecular Weight	202.25 g/mol [2]
Canonical SMILES	CC(=C)C(=O)OCC=CC1=CC=CC=C1[2]
InChI Key	QJAIDMRTITZOLC-UHFFFAOYSA-N[2]

Physicochemical Data

Property	Value
Appearance	Clear, colorless liquid with a sweet, balsamic odor[3]
Boiling Point	141-142 °C at 3 mmHg[3]
Density	1.038 g/cm ³ (predicted)
Refractive Index (n _{20/D})	1.549[3]
Flash Point	189.3 °C[3]
Vapor Pressure	0.000267 mmHg at 25 °C[3]

Structural Elucidation

The unique combination of a polymerizable methacrylate group and a photoreactive cinnamyl moiety is central to the functionality of CMA.

Caption: Chemical structure of **cinnamyl methacrylate**.

Synthesis and Purification: A Detailed Protocol

The most common and efficient method for synthesizing **cinnamyl methacrylate** is through the esterification of cinnamyl alcohol with methacryloyl chloride in the presence of a base.[4] This reaction is typically carried out in an organic solvent.

Caption: Synthesis of **cinnamyl methacrylate**.

Experimental Protocol: Synthesis of Cinnamyl Methacrylate

Materials:

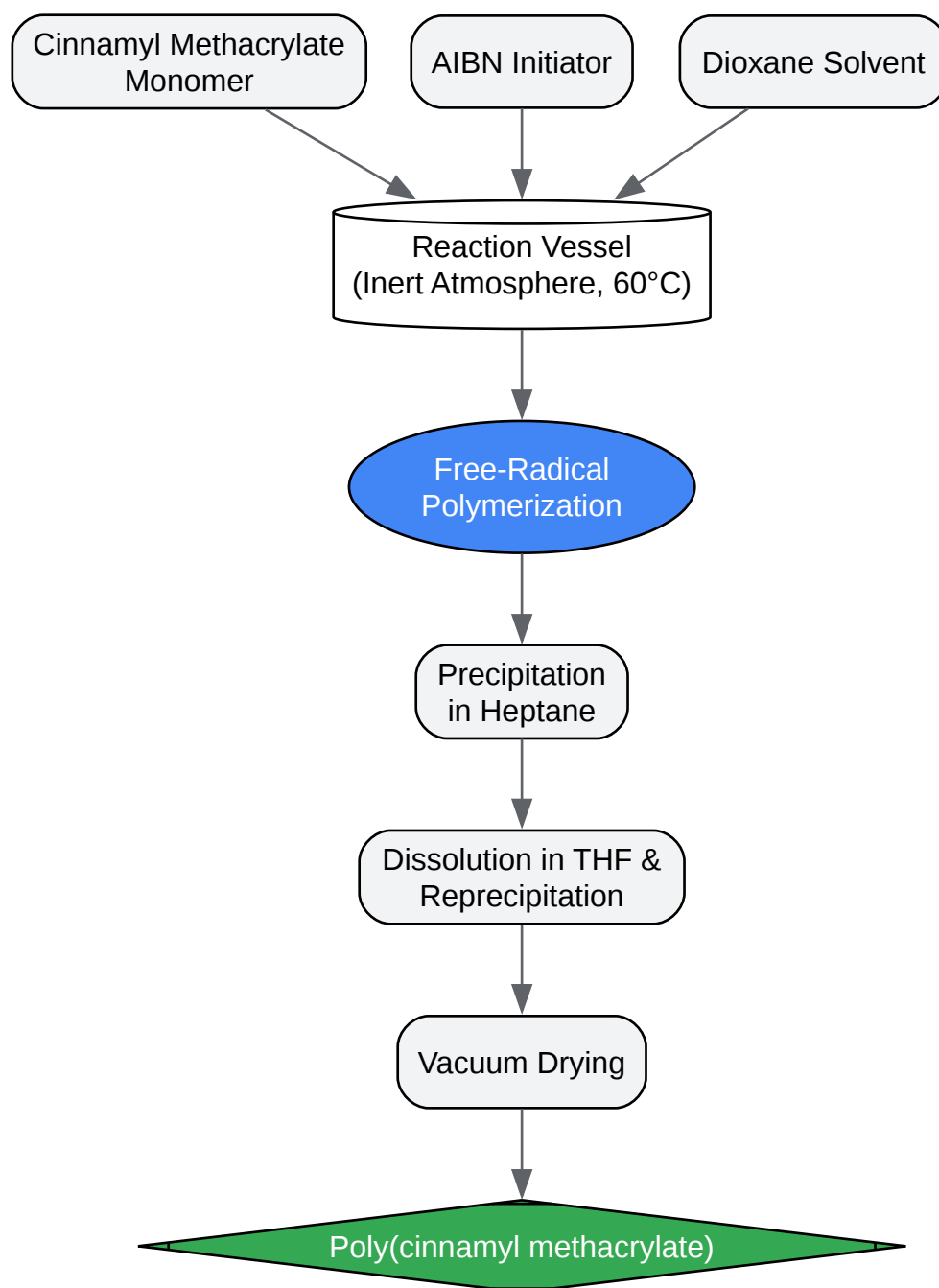
- Cinnamyl alcohol (CA) (30g, 0.22mol)[4]
- Acetonitrile (300 ml)[4]
- Triethylamine (20g, 0.19mol)[4]
- Methacryloyl chloride (21ml, 0.21mol)[4]
- Distilled water
- Saturated sodium bicarbonate solution
- Magnesium sulfate (anhydrous)
- Round-bottom flask (500 ml)
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- To a 500 ml round-bottom flask equipped with a magnetic stirrer, dissolve cinnamyl alcohol (30g, 0.22mol) in acetonitrile (300 ml).[4]
- Add triethylamine (20g, 0.19mol) to the solution.[4]
- Slowly add methacryloyl chloride (21ml, 0.21mol) dropwise to the stirred solution at room temperature over a period of 30 minutes.[4]
- Stir the reaction mixture for 6 hours at room temperature.[4]
- To ensure complete conversion of the hydroxyl groups, increase the temperature to 40 °C and stir for an additional hour.[4]
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Wash the organic layer sequentially with distilled water and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and triethylamine hydrochloride. [4]
- Separate the organic layer and dry it over anhydrous magnesium sulfate.[4]
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the final product, **cinnamyl methacrylate**. [4] A typical yield for this reaction is around 85%.

Polymerization Behavior and Methodologies

Cinnamyl methacrylate readily undergoes free-radical polymerization through its methacrylate group. This process can be initiated by thermal initiators, such as 2,2'-azobisisobutyronitrile (AIBN), or by photoinitiators.



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Caption: Free-radical polymerization workflow.

Experimental Protocol: Free-Radical Polymerization of Cinnamyl Methacrylate

Materials:

- **Cinnamyl methacrylate** (CMA), freshly prepared or purified
- 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol[4]
- 1,4-Dioxane, anhydrous[4]
- Heptane, cold
- Tetrahydrofuran (THF)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and heat source
- Nitrogen or Argon source

Procedure:

- In a Schlenk flask, dissolve the desired amount of **cinnamyl methacrylate** and AIBN (typically 0.1 mol% relative to the monomer) in 1,4-dioxane.[4]
- Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
- Backfill the flask with an inert gas (nitrogen or argon) and place it in a preheated oil bath at 60 °C.[4]
- Stir the reaction mixture for the desired period (e.g., 240 minutes for low conversion studies). [4]
- Terminate the polymerization by rapidly cooling the reaction vessel in an ice bath or liquid nitrogen.
- Precipitate the polymer by pouring the reaction mixture into a large volume of cold heptane.
- Collect the precipitated polymer by filtration.

- For further purification, dissolve the polymer in a minimal amount of THF and re-precipitate it in cold heptane.
- Collect the purified polymer and dry it under vacuum until a constant weight is achieved.

Spectroscopic and Analytical Characterization

A thorough characterization of **cinnamyl methacrylate** is crucial for confirming its purity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (300 MHz, CDCl_3): The proton NMR spectrum provides key information about the different proton environments in the molecule.
 - δ 1.1 ppm (s, 3H, $-\text{CH}_3$)[4]
 - δ 4.5 ppm (m, 2H, O- CH_2 -C)[4]
 - δ 4.8 ppm (m, 2H, $=\text{CH}_2$)[4]
 - δ 6.2 ppm (m, 1H, $=\text{CH}$)[4]
 - δ 7.2 ppm (m, 5H, $-\text{CH}$ Ar)[4]
- ^{13}C NMR (Predicted):
 - Around 18 ppm ($-\text{CH}_3$)
 - Around 65 ppm ($-\text{O}-\text{CH}_2-$)
 - Around 120-140 ppm (aromatic and vinyl carbons)
 - Around 167 ppm ($\text{C}=\text{O}$, ester)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying the key functional groups present in **cinnamyl methacrylate**.

- $\sim 1715\text{ cm}^{-1}$: C=O stretching of the methacrylate ester.
- $\sim 1635\text{ cm}^{-1}$: C=C stretching of the methacrylate and cinnamyl groups.
- $\sim 1600, 1495, 1450\text{ cm}^{-1}$: Aromatic C=C stretching vibrations.
- $\sim 1160\text{ cm}^{-1}$: C-O stretching of the ester group.
- $\sim 965\text{ cm}^{-1}$: Out-of-plane bending of the trans C-H on the cinnamyl double bond.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **cinnamyl methacrylate** is expected to show a molecular ion peak $[M]^+$ at $m/z = 202$. Key fragmentation patterns would include the loss of the methoxycarbonyl group and fragmentation of the cinnamyl side chain.

Applications in Research and Development

The unique bifunctional nature of **cinnamyl methacrylate** makes it a valuable monomer in various applications.

- **Photocrosslinkable Polymers:** The cinnamyl group can undergo [2+2] cycloaddition upon exposure to UV light, leading to the formation of crosslinked polymer networks.^[1] This property is exploited in the development of photoresists and negative-tone imaging materials.
- **Dental Composite Resins:** **Cinnamyl methacrylate** has been investigated as a comonomer in dental composites. Its photodimerization can be used to create a cross-linked network, potentially improving the mechanical properties and biocompatibility of the restorative material.^[5]
- **Coatings and Adhesives:** Polymers and copolymers of **cinnamyl methacrylate** can be used in the formulation of coatings and adhesives with enhanced UV resistance and durability.^[1]^[3]
- **Fragrance and Flavor Industry:** Due to its cinnamyl moiety, it can be used as a component in fragrance and flavor formulations, providing a sweet, cinnamon-like note.^[3]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling **cinnamyl methacrylate**.

- Hazards: It is recognized as a skin and eye irritant.[3] Exposure to high concentrations of its vapors may cause respiratory irritation.[3]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
- Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition and direct sunlight. It is typically supplied with an inhibitor (like MEHQ) to prevent premature polymerization.[1]

Solubility Profile

Copolymers of **cinnamyl methacrylate** are generally soluble in polar organic solvents and insoluble in non-polar solvents.[4]

Solvent	Solubility
Acetone	Soluble[4]
Tetrahydrofuran (THF)	Soluble[4]
Chloroform	Soluble[4]
Dimethylformamide (DMF)	Soluble[4]
Ethyl Acetate	Soluble[4]
Alkanes (e.g., Heptane)	Insoluble[4]
Benzene	Insoluble[4]

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